N1-Boc-5,6-difluorobenzene-1,2-diamine

Description

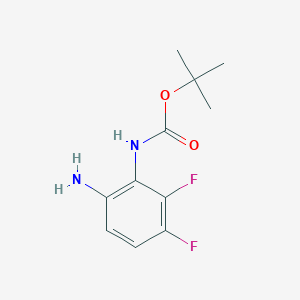

N1-Boc-5,6-difluorobenzene-1,2-diamine is a protected aromatic diamine derivative featuring a tert-butoxycarbonyl (Boc) group at the N1 position and fluorine atoms at the 5- and 6-positions of the benzene ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures and enabling selective deprotection under acidic conditions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles such as benzotriazoles (e.g., 5,6-difluoro-1H-benzotriazole) . Its structural design balances reactivity and stability, making it valuable in multi-step syntheses for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H14F2N2O2 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

tert-butyl N-(6-amino-2,3-difluorophenyl)carbamate |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) |

InChI Key |

NYXOFFYWEJWKJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Boc-5,6-difluorobenzene-1,2-diamine typically involves the reaction of 5,6-difluorobenzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: N1-Boc-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Major Products:

- Substitution reactions yield various substituted derivatives of the original compound.

- Deprotection reactions yield 5,6-difluorobenzene-1,2-diamine .

Scientific Research Applications

N1-Boc-5,6-difluorobenzene-1,2-diamine is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and protein interactions.

Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Boc-5,6-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic processes, while the fluorine atoms enhance the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack and subsequent substitution or deprotection reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, stability, and applications of N1-Boc-5,6-difluorobenzene-1,2-diamine and related compounds:

Key Findings and Analysis

Stability and Reactivity :

- The Boc-protected diamine exhibits superior stability compared to its unprotected counterpart (5,6-difluorobenzene-1,2-diamine), which requires immediate use due to oxidative and hydrolytic instability .

- Alkyl-protected derivatives (e.g., 1-N-Butyl-5,6-difluorobenzene-1,2-diamine) offer intermediate stability but lack the acid-labile Boc group, limiting their utility in selective deprotection strategies .

Fluorine Substitution Effects: Difluorination at the 5- and 6-positions (as in the Boc derivative) introduces strong electron-withdrawing effects, enhancing reactivity in cyclization reactions (e.g., benzotriazole formation) . Monofluorinated analogs (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) show reduced electronic modulation, which may explain their lower yields in similar reactions .

This underscores the importance of fluorine positioning and substituent choice in biological performance .

Synthetic Utility :

- The Boc group enables controlled deprotection, making the compound ideal for sequential reactions in drug discovery. In contrast, Butyl-protected derivatives may be preferable for reactions requiring lipophilic intermediates .

Biological Activity

N1-Boc-5,6-difluorobenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄F₂N₂O₂

- CAS Number : 1698299-44-3

- Molecular Weight : 246.24 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is significant for its stability and reactivity in biological contexts.

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression.

Enzyme Inhibition Studies

Recent studies have explored the compound's inhibitory potential against several targets:

- c-Met Kinase Inhibition :

- Carbonic Anhydrase Inhibition :

- p38α MAP Kinase Activity :

Case Studies and Research Findings

A variety of studies have documented the biological implications of this compound:

Table 1: Inhibitory Activity of Related Compounds

| Compound | % Inhibition | p38α MAPK IC₅₀ (μM) |

|---|---|---|

| 27b | 85.36 | 0.031 ± 0.14 |

| 27d | 81.48 | 0.075 ± 0.11 |

| 27i | 82.89 | 0.038 ± 0.12 |

| 27k | 79.19 | 0.082 ± 0.09 |

| Diclofenac sodium | 82.54 | - |

| SB203580 | - | 0.042 ± 0.27 |

This table illustrates the comparative effectiveness of various compounds related to this compound in inhibiting p38α MAPK activity .

Cellular Studies

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa cells through mechanisms involving DNA cleavage . The presence of electron-withdrawing groups significantly enhances their biological activity by stabilizing reactive intermediates during enzymatic interactions.

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, their effects on normal cells remain under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.